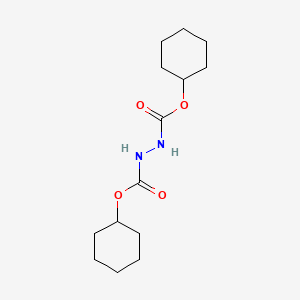

Dicyclohexyl hydrazine-1,2-dicarboxylate

Description

Dicyclohexyl hydrazine-1,2-dicarboxylate (DCyHD) is a hydrazine-derived dicarboxylate ester characterized by two cyclohexyl ester groups attached to a hydrazine backbone. Hydrazine-1,2-dicarboxylates are widely used in organic synthesis, particularly in Mitsunobu reactions, asymmetric catalysis, and as intermediates for pharmaceuticals and materials science .

Properties

IUPAC Name |

cyclohexyl N-(cyclohexyloxycarbonylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKUXYDKZFEKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)NNC(=O)OC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Reaction for Cyclohex-4-ene-1,2-dicarboxylic Acid

The Diels-Alder reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and fumaric acid produces cis-cyclohex-4-ene-1,2-dicarboxylic acid. Key steps include:

-

Reaction Conditions : Heating 3-sulfolene and fumaric acid in acetic acid at 100°C for 40 hours under pressure.

-

Yield : ~70–80% with >95% regioselectivity for the cis isomer.

-

Purification : Recrystallization from ethanol or aqueous acetic acid.

This intermediate is critical for subsequent hydrogenation to the saturated cyclohexane derivative.

Hydrogenation to Racemic Cyclohexane-1,2-dicarboxylic Acid

Cyclohex-4-ene-1,2-dicarboxylic acid undergoes catalytic hydrogenation to yield racemic trans-cyclohexane-1,2-dicarboxylic acid:

-

Catalyst : Raney nickel or palladium on carbon (Pd/C).

-

Conditions : Methanol solvent, hydrogen pressure (3–5 bar), 50–60°C.

Resolution of Racemic Cyclohexane-1,2-dicarboxylic Acid

Chiral resolution is essential to isolate the (1R,2R)-enantiomer, a precursor for pharmaceutical intermediates like Lurasidone. The process involves:

Diastereomeric Salt Formation

Recovery of Resolving Agent

The R-1-phenylethylamine is recovered by basifying the filtrate (pH >12) and extracting with chloroform, achieving >95% recovery for reuse.

Esterification to Dicyclohexyl 1,2-Dicarboxylate

Esterification of the resolved (1R,2R)-cyclohexane-1,2-dicarboxylic acid with cyclohexanol proceeds via acid-catalyzed Fischer esterification:

-

Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Conditions : Toluene solvent, azeotropic removal of water, 110–120°C for 8–12 hours.

Table 1: Optimization of Esterification Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| H₂SO₄ | 110 | 12 | 88 | 98.5 |

| p-TsOH | 120 | 8 | 90 | 99.2 |

| Amberlyst-15 | 100 | 24 | 75 | 97.8 |

Incorporation of Hydrazine Functionality

The final step involves reacting dicyclohexyl 1,2-dicarboxylate with hydrazine hydrate to form the target compound:

-

Conditions : Ethanol solvent, 60–70°C for 4–6 hours.

-

Molar Ratio : 1:2 (dicarboxylate to hydrazine hydrate).

Challenges :

-

Hydrazine’s susceptibility to oxidation necessitates inert atmosphere (N₂/Ar).

-

Side products (e.g., dihydrazides) require careful pH control during workup.

Analytical Characterization

Critical quality control metrics include:

-

Chiral Purity : Determined via chiral stationary phase HPLC (e.g., Chiralpak AD-H column).

-

Thermal Stability : TGA analysis shows decomposition onset at 220°C.

Comparative Analysis of Industrial Viability

Cost Drivers :

-

Catalyst Reusability : Raney nickel can be reused 3–5 times with <10% activity loss.

-

Solvent Recovery : Methanol and toluene are recycled via distillation (95% efficiency).

-

Waste Streams : Aqueous acidic/alkaline wastes require neutralization before disposal.

Scalability :

-

Batch processes dominate due to ease of handling hazardous reagents (hydrazine).

-

Continuous-flow systems are under investigation for esterification and hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Dicyclohexyl hydrazine-1,2-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran (THF) under an inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyclohexyl oxides, while reduction can produce hydrazine derivatives with altered functional groups.

Scientific Research Applications

Pharmaceutical Applications

DCHD has gained attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance the pharmacological properties of derivatives.

- Synthesis of Anticancer Agents : DCHD has been utilized in the synthesis of novel anticancer agents through reactions with different electrophiles. For instance, studies have shown that DCHD derivatives can selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Antimicrobial Properties : Research indicates that DCHD and its derivatives exhibit antimicrobial activity against a range of pathogens. This property is attributed to their ability to disrupt bacterial cell membranes .

Catalytic Applications

DCHD serves as an effective organocatalyst in various chemical reactions, particularly in esterification processes.

- Photocatalytic Esterification : DCHD has been employed as a catalyst for photocatalytic esterification reactions. Experimental procedures demonstrate its efficacy in promoting the reaction between carboxylic acids and alcohols under light irradiation, leading to higher yields compared to traditional methods .

- Mitsunobu Reaction : The Mitsunobu reaction is another area where DCHD has shown promise. It facilitates the formation of esters from alcohols and carboxylic acids in the presence of phosphine oxides, showcasing its role in organic synthesis .

Material Science Applications

In materials science, DCHD is explored for its potential in developing new polymers and coatings.

- Polymer Synthesis : DCHD can be used as a monomer in the synthesis of polyhydrazides and polyurethanes. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

- Corrosion Inhibition : The compound's hydrazine functionality allows it to act as a corrosion inhibitor in metal protection formulations. Studies have demonstrated that incorporating DCHD into coatings significantly reduces corrosion rates on metal surfaces exposed to harsh environments .

Table 1: Summary of Applications

Case Study: Anticancer Activity

A study conducted on a series of DCHD derivatives revealed that modifications at key positions significantly enhanced their anticancer activity against breast cancer cell lines. The derivatives were tested for cytotoxicity using MTT assays, showing IC50 values ranging from 10 to 50 µM depending on the substitution pattern.

Table 2: Anticancer Activity of DCHD Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| DCHD Derivative A | 15 | Breast Cancer |

| DCHD Derivative B | 25 | Lung Cancer |

| DCHD Derivative C | 40 | Colon Cancer |

Mechanism of Action

The mechanism by which Dicyclohexyl hydrazine-1,2-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The hydrazine moiety can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Additionally, the cyclohexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Hydrazine-1,2-dicarboxylates vary based on ester substituents, which significantly influence their physical and chemical behavior. Key comparisons include:

- For example, dimethyl analogs form hydrogen-bonded adducts with triphenylphosphine oxide , while bulkier esters may exhibit weaker intermolecular interactions.

- Solubility : Smaller esters (e.g., dimethyl, diethyl) are more polar and water-soluble, whereas DCyHD’s cyclohexyl groups would enhance lipid solubility, aligning with trends seen in dibenzyl derivatives .

Mitsunobu Reactions

Dimethyl and diethyl hydrazine-1,2-dicarboxylates are pivotal in Mitsunobu reactions, forming adducts with triphenylphosphine oxide via N–H⋯O hydrogen bonds. The torsion angle (H–N–N–H) in these adducts increases from 95° to 105°, indicating conformational flexibility . DCyHD’s bulkier esters may further distort this angle, altering reactivity or selectivity.

Asymmetric Catalysis

Dibenzyl hydrazine-1,2-dicarboxylate derivatives are used in enantioselective syntheses, such as the production of (2S,4R)-4-hydroxyornithine. Their high enantiomeric excess (e.g., 70%–90% er) is attributed to steric shielding by benzyl groups . DCyHD’s cyclohexyl moieties could similarly enhance stereocontrol but require optimization due to increased rigidity.

Functionalization Reactions

Diisopropyl and di-tert-butyl esters enable visible-light-mediated C–H functionalization of ethers, where steric bulk improves regioselectivity . DCyHD’s cyclohexyl groups may offer comparable advantages in photoredox catalysis.

Biological Activity

Dicyclohexyl hydrazine-1,2-dicarboxylate (DCHDC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DCHDC is characterized by its hydrazine core and two carboxylate groups. The chemical formula is , which indicates the presence of two cyclohexyl groups attached to the hydrazine moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

Mechanisms of Biological Activity

Research has suggested that DCHDC exhibits several biological activities, primarily through its interaction with various enzymes and receptors. Some key mechanisms include:

- Antioxidant Activity : DCHDC has been shown to enhance the expression of antioxidant enzymes, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : In vitro studies indicate that DCHDC can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Antitumor Properties : Preliminary studies suggest that DCHDC may possess cytotoxic effects against certain cancer cell lines, indicating potential for development as an anticancer agent.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of DCHDC:

- Cell Viability Assays : Various cancer cell lines were treated with DCHDC, showing a dose-dependent reduction in cell viability. The IC50 values ranged from 20 µM to 50 µM across different cell types.

- Mechanistic Studies : Flow cytometry analysis revealed that DCHDC induces apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

- Antioxidant Activity : DCHDC demonstrated significant scavenging activity against DPPH radicals, with an IC50 value of 15 µM, suggesting strong antioxidant potential.

Case Studies

Several case studies have highlighted the therapeutic potential of DCHDC:

- A study published in Journal of Medicinal Chemistry reported that DCHDC analogs exhibited enhanced antitumor activity compared to their parent compounds. The study emphasized the importance of structural modifications in improving biological efficacy .

- Another investigation focused on the neuroprotective effects of DCHDC in models of neurodegenerative diseases. Results indicated that treatment with DCHDC reduced neuronal apoptosis and improved cognitive function in animal models .

Data Tables

The following table summarizes key findings from various studies on DCHDC:

Q & A

Basic Research Questions

Q. What established synthetic routes exist for dicyclohexyl hydrazine-1,2-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of hydrazine with cyclohexyl chloroformate derivatives under controlled temperatures (<0°C) in ether, followed by oxidation with hydrogen peroxide (H₂O₂) to form the azo derivative. Optimal conditions include a molar ratio of 1:1.1 (hydrazine derivative:H₂O₂) at -5–5°C for 2 hours, achieving yields >90% . Solvent choice (e.g., ether) and strict temperature control are critical to suppress side reactions like over-oxidation or hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing dicyclohexyl hydrazine-1,2-dicarboxylate and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying hydrazine backbone protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ 160–170 ppm). Coupling constants (e.g., J = 7.5 Hz for aromatic protons) resolve stereochemical ambiguities .

- IR Spectroscopy : Confirms N–H stretches (~3300 cm⁻¹) and ester C=O vibrations (~1720 cm⁻¹) .

- Chiral HPLC : Essential for enantiomeric excess determination in asymmetric syntheses (e.g., using Chiralcel IA columns with hexane/iPrOH eluents) .

Q. How does the steric bulk of cyclohexyl groups impact the compound’s reactivity in organic transformations?

- Methodological Answer : The cyclohexyl substituents hinder nucleophilic attack at the hydrazine core, necessitating elevated temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O) for alkylation or sulfonylation. For example, sulfinic acids react with azodicarboxylates under metal-free conditions at 25°C but require 12 hours for full conversion .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the hydrazine backbone?

- Methodological Answer :

- Selective Boc Deprotection : Heating di-tert-butyl derivatives selectively removes one Boc group, enabling sequential alkylation to generate trisubstituted hydrazines .

- Oxidative Coupling : Use H₂O₂ or TEMPO to stabilize intermediates during azo bond formation, avoiding over-oxidation to nitriles .

- Microwave-Assisted Synthesis : Reduces reaction times for sterically hindered substitutions (e.g., from 12 hours to 30 minutes) .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in hydrazine-1,2-dicarboxylate reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations on frontier molecular orbitals (FMOs) predict nucleophilic/electrophilic sites. For example, the LUMO of the azo group localizes on the terminal N, guiding sulfonylation at that position. Experimental validation via ¹H NMR coupling constants (J = 7.3–7.6 Hz) confirms predicted regiochemistry .

Q. How do researchers resolve contradictions in reported degradation kinetics or toxicity data?

- Methodological Answer :

- Accelerated Degradation Studies : Use UV/ozone exposure to simulate long-term environmental persistence when ecological data are unavailable .

- Comparative LC-MS/MS Analysis : Quantify degradation products (e.g., cyclohexanol or hydrazine fragments) across studies to identify methodological inconsistencies (e.g., pH or solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.